1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-bromo-2-nitroaniline, followed by the formation of the piperazine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining safety and cost-effectiveness .
Chemical Reactions Analysis
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. Pathways involved include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine can be compared with similar compounds such as:
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a piperazine ring.
(5-Bromo-2-nitrophenyl)acetonitrile: Features an acetonitrile group instead of a piperazine ring. These compounds share the bromine and nitro functional groups but differ in their ring structures and substituents, which can lead to differences in their chemical reactivity and applications.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-8-9(12)2-3-10(11)15(16)17/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVWBFPLCOETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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